4-[(Thiophen-2-yl)methyl]benzoic acid
Description
4-[(Thiophen-2-yl)methyl]benzoic acid is a benzoic acid derivative featuring a thiophene ring connected via a methylene (-CH₂-) group at the para position of the benzene ring. The methylene linker likely enhances steric bulk and modulates electronic properties compared to direct thiophene substitution, influencing solubility, reactivity, and biological interactions.
Properties
IUPAC Name |
4-(thiophen-2-ylmethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2S/c13-12(14)10-5-3-9(4-6-10)8-11-2-1-7-15-11/h1-7H,8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAIBKSRZDOMJKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00601899 | |
| Record name | 4-[(Thiophen-2-yl)methyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00601899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1002727-90-3 | |
| Record name | 4-(2-Thienylmethyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1002727-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(Thiophen-2-yl)methyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00601899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Thiophen-2-yl)methyl]benzoic acid typically involves the reaction of thiophene derivatives with benzoic acid derivatives. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of a thiophene boronic acid with a halogenated benzoic acid in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol, with the reaction being carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(Thiophen-2-yl)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can occur on the benzene ring or the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for substitution reactions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Benzyl alcohol or benzaldehyde derivatives.
Substitution: Halogenated benzoic acid derivatives.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
4-[(Thiophen-2-yl)methyl]benzoic acid serves as an important intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals, where its structure can be modified to enhance biological activity or chemical stability.
Functional Materials
The compound is utilized in the production of specialty chemicals and functional materials. Its thiophene ring can engage in π-π interactions with aromatic residues, making it suitable for applications in organic electronics and photonic devices.
Biological Activities
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. Studies have shown that derivatives of benzoic acid can inhibit the growth of various bacteria and fungi, suggesting potential applications in developing new antibacterial agents .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. In vitro studies demonstrate that it can modulate inflammatory pathways, indicating its potential as a therapeutic agent for inflammatory diseases .
Potential as a Drug Candidate
Ongoing research is exploring the use of this compound as a drug candidate for various therapeutic applications. Its structural features align with criteria for drug-likeness, making it a promising scaffold for further drug development .
Case Study 1: Antiviral Activity
A study focused on the synthesis of novel benzoic acid derivatives, including this compound, demonstrated significant inhibitory activity against HIV-1. The compounds were screened for their ability to inhibit viral replication, with some derivatives showing promising results at concentrations that did not exhibit cytotoxic effects on host cells. Molecular docking studies revealed favorable binding interactions with viral proteins, highlighting the compound's potential in antiviral therapy .
Case Study 2: Cancer Treatment
Research has identified benzoic acid derivatives as inhibitors of eIF4E, a protein involved in cancer cell proliferation. This compound was part of a series of compounds tested for their ability to inhibit eIF4E activity. The results indicated that certain modifications to the benzoic acid structure enhanced its inhibitory effects, suggesting a pathway for developing novel anticancer agents based on this compound .
Data Table: Summary of Applications
| Application Area | Details |
|---|---|
| Chemical Synthesis | Intermediate for pharmaceuticals and agrochemicals; used in functional materials development. |
| Biological Activity | Exhibits antimicrobial and anti-inflammatory properties; potential drug candidate for various diseases. |
| Case Studies | - Antiviral activity against HIV-1. - Inhibition of eIF4E related to cancer treatment. |
Mechanism of Action
The mechanism of action of 4-[(Thiophen-2-yl)methyl]benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their properties:
Key Observations:
- Electronic Effects: The methylene group in 4-[(Thiophen-2-yl)methyl]benzoic acid may reduce conjugation between the thiophene and benzoic acid compared to 4-(thiophen-2-yl)benzoic acid, altering redox potentials and UV-Vis absorption .
- Steric Hindrance: Bulkier substituents (e.g., dihydroisoquinoline in ) reduce rotational freedom, impacting binding affinity in enzyme inhibition.
Biological Activity
4-[(Thiophen-2-yl)methyl]benzoic acid is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a thiophene ring attached to a benzoic acid moiety, which contributes to its unique reactivity and biological activity. The presence of the electron-rich thiophene enhances its electrophilic nature, making it suitable for various biochemical interactions.
This compound exhibits its biological effects primarily through:
- Enzyme Inhibition : The compound can bind to specific enzymes, inhibiting their catalytic activity. This mechanism is crucial in therapeutic applications where enzyme modulation is desired.
- Receptor Interaction : It may interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, in vitro assays demonstrated that the compound effectively induces apoptosis in cancer cell lines by modulating the expression of key apoptotic genes.
| Gene | Expression Change | Mechanism |
|---|---|---|
| Bax | Increased | Pro-apoptotic |
| Bcl2 | Decreased | Anti-apoptotic |
| p53 | Increased | Tumor suppressor |
| CDK4 | Decreased | Cell cycle regulation |
This data suggests a promising therapeutic role for the compound in cancer treatment by promoting apoptosis while inhibiting anti-apoptotic signals .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been investigated for anti-inflammatory activities. Studies have shown that it can reduce pro-inflammatory cytokine production in various cell models, indicating its potential use in treating inflammatory diseases .
Case Studies
- In Vitro Studies on Cancer Cell Lines :
- Anti-inflammatory Activity :
Comparison with Similar Compounds
This compound shares structural similarities with other thiophene derivatives but exhibits unique biological activities due to its specific functional groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
